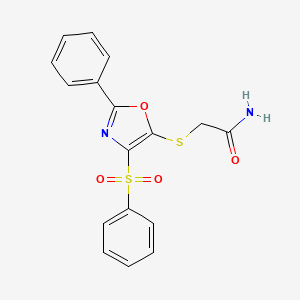

2-((2-Phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide

Description

2-((2-Phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a central oxazole ring substituted with phenyl and phenylsulfonyl groups at positions 2 and 4, respectively. The thioether linkage (-S-) connects the oxazole core to the acetamide moiety. This structural architecture confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S2/c18-14(20)11-24-17-16(25(21,22)13-9-5-2-6-10-13)19-15(23-17)12-7-3-1-4-8-12/h1-10H,11H2,(H2,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTASNNKFYALFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)N)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities. They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry.

Mode of Action

Oxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes. The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities.

Biological Activity

The compound 2-((2-Phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide , also referred to as a derivative of oxazole, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.34 g/mol. The structure features an oxazole ring, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various oxazole compounds possess activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the oxazole ring can enhance antibacterial potency.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate against E. coli |

| 2-(4-(4-bromophenylsulfonyl)-phenyl)-4-benzylidene-oxazol-5(4H)-one | 16 | Strong against S. aureus |

Analgesic Activity

The analgesic effects of oxazole derivatives have been evaluated using various pharmacological tests, such as the writhing test and the hot plate test . In these studies, compounds containing the oxazole moiety demonstrated significant pain relief compared to control groups.

- Writhing Test : The compound exhibited a dose-dependent reduction in writhing responses.

- Hot Plate Test : Enhanced latency times were observed, indicating effective analgesic properties.

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has been explored through molecular docking studies targeting COX enzymes. The findings suggest that these compounds can inhibit COX-1 and COX-2 activities, which are critical in the inflammatory response.

Case Studies

-

Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound). The results indicated that this compound had a notable effect on reducing bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli.

"The compound displayed an MIC value of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent" .

- Analgesic Testing : In another investigation focusing on analgesic properties, the compound was tested in animal models to assess pain relief capabilities. The results showed a significant decrease in pain-related behaviors compared to untreated controls, supporting its use as a potential analgesic agent.

Scientific Research Applications

Antinociceptive Activity

Research indicates that compounds containing oxazole rings exhibit significant analgesic properties. Studies have shown that derivatives similar to 2-((2-Phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide can reduce pain responses in animal models. The mechanism is believed to involve inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various assays. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases .

Antimicrobial Properties

There is emerging evidence that oxazole derivatives possess antimicrobial activities against various pathogens. Research has suggested that the presence of the phenylsulfonyl group enhances the compound's efficacy against bacterial strains, making it a candidate for further development in antimicrobial therapies .

Case Studies

Several studies have highlighted the therapeutic potential of oxazole derivatives:

- Analgesic Activity Study : A study conducted on a series of oxazole derivatives demonstrated their effectiveness in reducing pain in murine models through both hot plate and writhing tests. The most effective compounds showed significant binding affinity to COX enzymes, indicating their potential as analgesics .

- Anti-inflammatory Research : Another study focused on evaluating the anti-inflammatory effects of oxazole compounds, showing a marked reduction in paw edema in rats treated with these compounds compared to controls, further supporting their therapeutic potential in treating inflammatory conditions .

- Antimicrobial Efficacy : Research into antimicrobial properties revealed that certain oxazole derivatives exhibited activity against resistant strains of bacteria, suggesting their potential application in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Diversity

The target compound shares a common acetamide-thioether backbone with several analogs but differs in the heterocyclic core and substituent profiles. Key comparisons include:

Table 1: Structural Comparison of Selected Acetamide Derivatives

Key Observations :

- Heterocyclic Influence: The oxazole core in the target compound is less electron-rich compared to triazinoindole (e.g., compound 23) or benzimidazole-thiazole hybrids (e.g., compound 9c) due to the electron-withdrawing sulfonyl group. This may reduce π-π stacking interactions but enhance hydrogen-bonding capacity .

Table 2: Physicochemical and Functional Comparisons

Analysis :

- Lipophilicity : The target compound’s LogP (~3.5) is intermediate, balancing membrane permeability and solubility better than highly lipophilic analogs like compound 9c (LogP ~4.2) .

- Hydrogen Bonding : The sulfonyl group in the target compound may form stronger hydrogen bonds compared to bromine (in 9c) or methyl groups (in 23), enhancing target binding in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((2-Phenyl-4-(phenylsulfonyl)oxazol-5-yl)thio)acetamide, and how can intermediate purity be ensured?

- Methodology : A two-step approach is recommended:

Thiazole core formation : Use Lawesson’s reagent for cyclization of precursor thiourea derivatives, as demonstrated in the synthesis of 5-phenyl-1,3-thiazole-4-sulfonyl chloride .

Sulfonylation and functionalization : Oxidative chlorination of intermediates followed by nucleophilic substitution with thioacetamide derivatives. Monitor reaction progress via TLC (hexane:ethyl acetate solvent system) and purify intermediates via crystallization (ethanol) or column chromatography .

- Purity Validation : Employ elemental analysis (C, H, N, S) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structural integrity .

Q. How can researchers verify the structural identity of this compound and its intermediates?

- Analytical Workflow :

- IR Spectroscopy : Confirm the presence of sulfonyl (SO₂, ~1350–1150 cm⁻¹) and thioacetamide (C=S, ~1250 cm⁻¹) groups.

- NMR : Use ¹H NMR to identify aromatic protons (δ 7.2–8.1 ppm) and methylene/methyl groups (δ 2.5–4.0 ppm). ¹³C NMR can resolve oxazole and sulfonyl carbons (δ 150–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (e.g., [M+H]⁺ ion).

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the antitumor activity of this compound?

- In Vitro Screening :

- Use a panel of 60 cancer cell lines (e.g., NCI-60) with standardized protocols for IC₅₀ determination. Include positive controls (e.g., doxorubicin) and measure viability via MTT assays .

- Dose-Response Analysis : Test concentrations ranging from 0.1–100 µM over 48–72 hours.

- Mechanistic Probes :

- Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this?

- Rational Design :

- Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the phenyl ring to improve sulfonyl group electrophilicity, enhancing target binding .

- Computational Methods :

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., tubulin or kinases). Compare docking poses with reference inhibitors (e.g., paclitaxel) .

- QSAR Modeling : Corrogate substituent effects with bioactivity data to prioritize derivatives for synthesis .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Troubleshooting Steps :

Purity Verification : Re-analyze compounds via HPLC (≥95% purity) to exclude impurities as confounding factors .

Assay Standardization : Replicate assays under controlled conditions (e.g., serum-free media, consistent cell passage numbers) .

Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP, IC₅₀) and adjust for variability in cell line sensitivity .

Methodological Considerations

- Synthetic Challenges : Optimize reaction solvents (e.g., toluene/water mixtures) and catalysts (e.g., NaN₃ for azide formation) to minimize byproducts .

- Biological Replicates : Use ≥4 replicates per experimental condition and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.